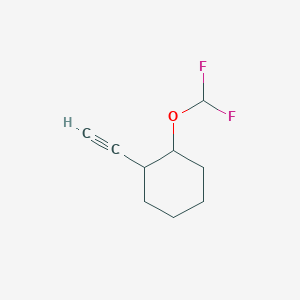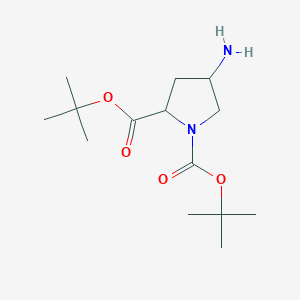
6-Amino-2-bromonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-bromonicotinaldehyde: is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method includes:
Bromination: Nicotinaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to introduce the bromine atom at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6-Amino-2-bromonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 6-Amino-2-bromonicotinic acid.
Reduction: 6-Amino-2-bromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Amino-2-bromonicotinaldehyde is used as a building block in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocyclic structures are prevalent in numerous biologically active molecules and pharmaceuticals.
Biology and Medicine: The compound’s unique structure, featuring both an amino group and a bromine atom, makes it a valuable intermediate in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and enzyme inhibitors. Researchers have explored its use in developing novel drugs with enhanced biological activity.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups allow for the creation of complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-bromonicotinaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
6-Bromonicotinaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Bromo-5-formylpyridine: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
6-Amino-3-bromopyridine: Similar functional groups but different positional isomer, affecting its chemical behavior and uses.
Uniqueness: 6-Amino-2-bromonicotinaldehyde’s combination of an amino group and a bromine atom on the nicotinaldehyde ring provides unique reactivity and versatility in synthetic chemistry. This dual functionality allows for a wide range of chemical transformations and applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-amino-2-bromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNBUUDAQJSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-Dimethyl-1,1-dioxo-2,3-dihydropyrrolo[3,4-f]thiazepine-6-carboxylic acid](/img/structure/B8241477.png)
![6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8241485.png)



![1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol](/img/structure/B8241506.png)


![Ethyl 7-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8241513.png)
![tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate](/img/structure/B8241518.png)



![4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8241557.png)
